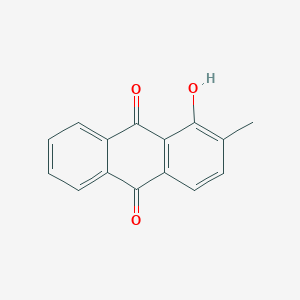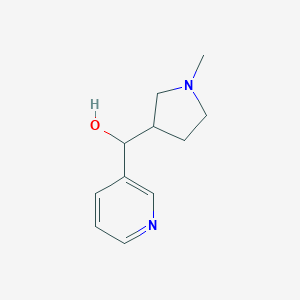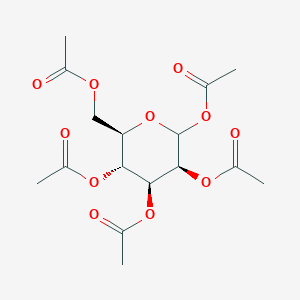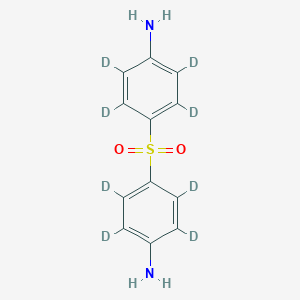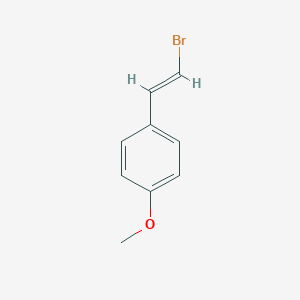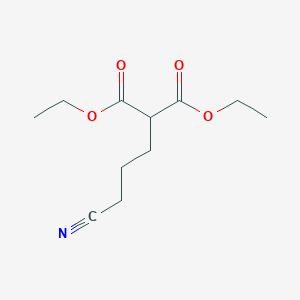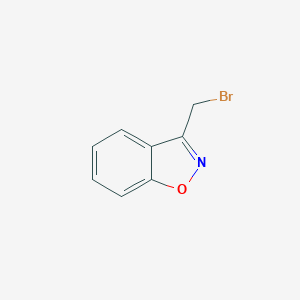
3-(Bromomethyl)-1,2-benzisoxazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-1,2-benzisoxazole involves several key steps, starting from o-hydroxy-α-bromoacetophenone as a precursor. A novel one-pot synthesis method utilizing this precursor has been reported, highlighting the chemical versatility and efficiency of creating the bromomethylbenzo[d]isoxazole framework (Mohareb et al., 1990). This approach underscores the compound's accessibility for further chemical modifications and applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-1,2-benzisoxazole is pivotal for its chemical reactivity and potential as an intermediate for synthesizing various derivatives. The presence of the bromomethyl group makes it a versatile precursor for nucleophilic substitution reactions, enabling the introduction of various functional groups into the benzisoxazole scaffold.
Chemical Reactions and Properties
This compound undergoes numerous chemical reactions, exploiting the reactivity of the bromomethyl group. For instance, its reaction with sodium bisulfite followed by chlorination and amination leads to the formation of sulfamoylmethyl derivatives with significant anticonvulsant activities (Uno et al., 1979). Such transformations demonstrate the compound's utility in generating pharmacologically relevant molecules.
Applications De Recherche Scientifique
-
Synthesis and Characterisation of Isomeric Derivatives
- Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
- Method: The study explores the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) .
- Results: This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
-
3-(Bromoacetyl)coumarins
- Application: 3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Method: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results: Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported .
-
Thiophene-Based Conjugated Polymers
- Application: Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications .
- Method: The study highlights the recent findings in design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .
- Results: The synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity has been reported .
-
Bromothymol Blue
- Application: Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method: It is typically sold in solid form as the sodium salt of the acid indicator .
- Results: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
-
Allylation of Ketones with Methyl 3-(Bromomethyl)but-3-enoate
- Application: This study was aimed at studying the possibility of allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoate .
- Method: The study found optimal allylation conditions, studied the effects of the substrate structure and reactivity on the allylation process, and explored the synthetic potential of the allylation products toward new heterocyclic compounds .
- Results: The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs, etc .
-
Bromopyruvic Acid
- Application: Bromopyruvic acid is the brominated derivative of pyruvic acid. It bears structural similarity to lactic acid and pyruvic acid. It has been investigated as a metabolic poison and an anticancer agent .
- Method: The study involves the synthesis and investigation of bromopyruvic acid .
- Results: The results of the study are not specified in the source .
Safety And Hazards
Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices would be included here.
Orientations Futures
This could involve potential applications of the compound, areas of research it could be useful in, and ways its synthesis could be improved.
Propriétés
IUPAC Name |
3-(bromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKTETULSZRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393069 | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1,2-benzisoxazole | |
CAS RN |
37924-85-9 | |
| Record name | 3-Bromomethylbenzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)

